molecular formula C8H8ClFO B6325809 1-Chloro-3-fluoro-2-(methoxymethyl)benzene CAS No. 2379321-27-2

1-Chloro-3-fluoro-2-(methoxymethyl)benzene

Cat. No. B6325809
CAS RN: 2379321-27-2
M. Wt: 174.60 g/mol
InChI Key: DQJYGHFEHQKZKH-UHFFFAOYSA-N
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Description

“1-Chloro-3-fluoro-2-(methoxymethyl)benzene” is a chemical compound with the molecular formula C8H8ClFO. It has a molecular weight of 174.6 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for “1-Chloro-3-fluoro-2-(methoxymethyl)benzene” is 1S/C8H8ClFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Chloro-3-fluoro-2-(methoxymethyl)benzene” is a liquid . It has a molecular weight of 174.6 . More specific physical and chemical properties like boiling point, melting point, and solubility are not available in the current data.

Scientific Research Applications

Pharmaceuticals

1-Chloro-3-fluoro-2-(methoxymethyl)benzene: is a versatile intermediate in pharmaceutical chemistry. It can be used to synthesize a variety of drug molecules, particularly those that require a halogenated aromatic ring as part of their structure. For instance, it may serve as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) or antihistamines where the introduction of chlorine and fluorine atoms can enhance the pharmacokinetic properties of the final compounds .

Material Science

In material science, this compound’s ability to undergo various chemical reactions makes it valuable for creating novel polymers and coatings. Its halogen atoms can participate in cross-linking reactions, leading to materials with improved thermal stability and chemical resistance. This is particularly useful in the development of high-performance materials for aerospace and automotive industries .

Chemical Synthesis

“1-Chloro-3-fluoro-2-(methoxymethyl)benzene” is a key building block in organic synthesis. It can be used to construct complex molecules through palladium-catalyzed coupling reactions. Additionally, its methoxymethyl group is a good leaving group, which can be replaced with other functional groups, expanding the versatility of this compound in synthetic routes .

Environmental Science

In environmental science, this chemical can be studied for its degradation products and their impact on ecosystems. Understanding its breakdown pathways can inform the development of safer agrochemicals and contribute to pollution mitigation strategies .

Analytical Chemistry

This compound can be used as a standard in chromatographic methods to calibrate instruments for the detection of volatile organic compounds (VOCs) in various samples. Its distinct spectral properties allow for accurate quantification and identification in complex mixtures .

Biochemistry

In biochemistry, “1-Chloro-3-fluoro-2-(methoxymethyl)benzene” can be utilized in the study of enzyme-substrate interactions, especially those involving halogenated substrates. It can help in understanding the mechanisms of halogenase enzymes, which are crucial in the biosynthesis of many natural products .

Agriculture

The compound’s potential use in agriculture lies in its role as an intermediate for the synthesis of pesticides and herbicides. The presence of chlorine and fluorine atoms can enhance the biological activity of these compounds, making them more effective at lower doses, thereby reducing the environmental load .

Food Industry

While direct applications in the food industry are limited due to the compound’s synthetic nature, it can be used in research to develop food packaging materials. Its derivatives could potentially lead to the creation of new types of preservative films or coatings that extend the shelf life of food products .

Safety and Hazards

The compound has a GHS07 pictogram, which indicates that it may be harmful if swallowed . The hazard statements include H302, which means harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501 . These suggest washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, calling a POISON CENTER or doctor if you feel unwell, and disposing of the product in accordance with local regulations .

properties

IUPAC Name

1-chloro-3-fluoro-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJYGHFEHQKZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-6-fluorobenzyl alcohol (50 g) was stirred in dichloromethane and a solution of sodium hydroxide (32 g) in water was added. After 30 minutes stirring the mixture was cooled to 0° C. when dimethyl sulphate (47 g) and tetrabutyl-ammonium hydrogen-sulphate (1 g) were added dropwise. The mixture was allowed to warm to room temperature and stirred for 3 hours. It was quenched with water and extracted with dichloromethane. The organic extract was washed with water, dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness and the residue distilled under reduced pressure yielding 1-chloro-3-fluoro-2-methoxymethylbenzene (27.3 g) b.p. 82°-95° C./24 mm Hg.
Quantity
50 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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32 g
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

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